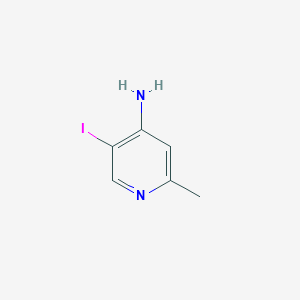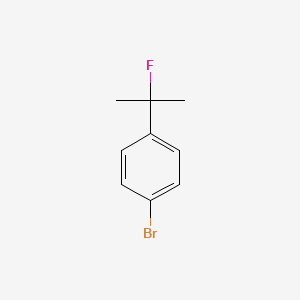
1-Bromo-4-(2-fluoropropan-2-yl)benzene
概述
描述
1-Bromo-4-(2-fluoropropan-2-yl)benzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-fluoropropan-2-yl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoropropan-2-yl)benzene can be synthesized through a multi-step process involving the bromination of 4-(2-fluoropropan-2-yl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1-Bromo-4-(2-fluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of 4-(2-fluoropropan-2-yl)phenol or 4-(2-fluoropropan-2-yl)aniline.
Oxidation: Formation of 4-(2-fluoropropan-2-yl)benzoic acid.
Reduction: Formation of 4-(2-fluoropropan-2-yl)benzene.
科学研究应用
Chemistry: 1-Bromo-4-(2-fluoropropan-2-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound may serve as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
作用机制
The mechanism of action of 1-Bromo-4-(2-fluoropropan-2-yl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the hydrophobic benzene ring can interact with non-polar regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
1-Bromo-4-fluorobenzene: Similar structure but lacks the 2-fluoropropan-2-yl group.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Contains a trifluoromethyl group instead of the 2-fluoropropan-2-yl group.
1-Bromo-4-(2-chloropropan-2-yl)benzene: Contains a chlorine atom instead of a fluorine atom in the propyl group.
Uniqueness: 1-Bromo-4-(2-fluoropropan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated benzene derivatives. The 2-fluoropropan-2-yl group also introduces steric and electronic effects that influence the compound’s behavior in chemical and biological systems.
属性
IUPAC Name |
1-bromo-4-(2-fluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNMOOMWSYIJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677423 | |
| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857293-81-3 | |
| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
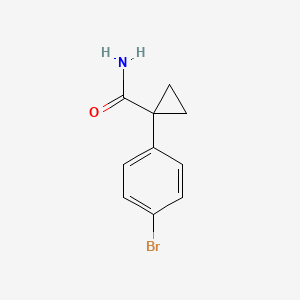
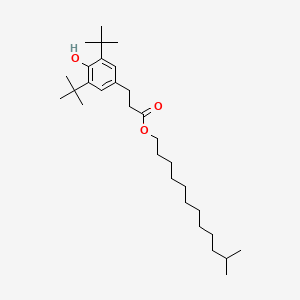
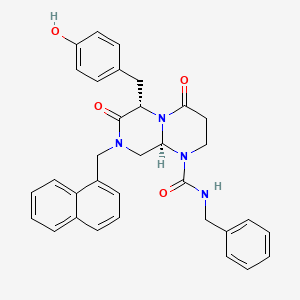
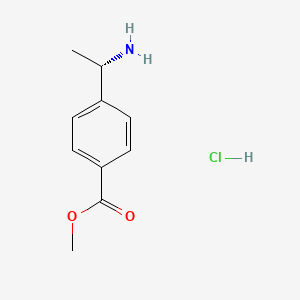
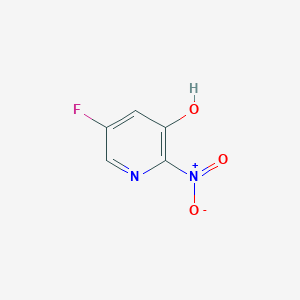
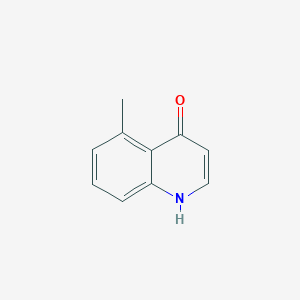
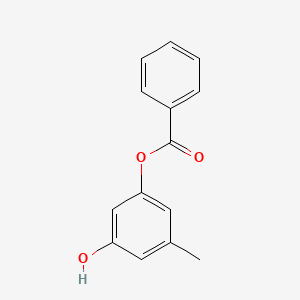
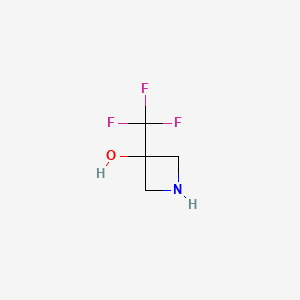
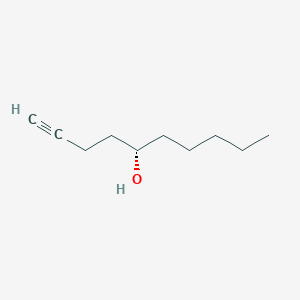
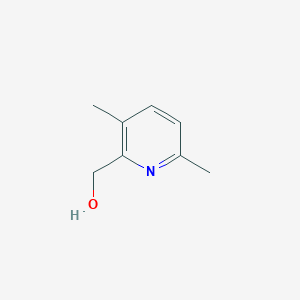
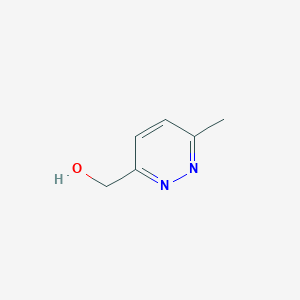
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)
